SB-3CT

Catalog No.
S549042
CAS No.
292605-14-2
M.F
C15H14O3S2
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB-3CT

CAS Number

292605-14-2

Product Name

SB-3CT

IUPAC Name

2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane

Molecular Formula

C15H14O3S2

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C15H14O3S2/c16-20(17,11-14-10-19-14)15-8-6-13(7-9-15)18-12-4-2-1-3-5-12/h1-9,14H,10-11H2

InChI Key

LSONWRHLFZYHIN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(4-phenoxyphenylsulfonyl)methylthiirane, SB 3CT compound, SB-3CT, SB-3CT compound

Canonical SMILES

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

The exact mass of the compound 2-[(4-Phenoxyphenyl)sulfonylmethyl]thiirane is 306.0384 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SB-3CT is a potent, selective, and mechanism-based inhibitor targeting the gelatinases Matrix Metalloproteinase-2 (MMP-2) and MMP-9. Its unique thiirane-based structure enables a 'suicide type' inhibition mechanism, where the enzyme's own catalytic activity transforms the inhibitor into a tightly-binding thiolate, providing prolonged and specific activity. This mode of action and its demonstrated ability to cross the blood-brain barrier (BBB) make it a critical tool for researchers requiring precise gelatinase inhibition, particularly in models of neurological disease and cancer metastasis where broad-spectrum MMP inhibitors have shown limited success or unacceptable side effects.

References

Standard MMP inhibitors like Marimastat and GM6001 are broad-spectrum agents that inhibit multiple MMP family members with low nanomolar potency, leading to potential off-target effects and a history of clinical trial failures due to musculoskeletal toxicity. SB-3CT circumvents this by design; its mechanism-based inhibition is catalyzed specifically by the target gelatinases (MMP-2/9), conferring high selectivity. This means SB-3CT provides a cleaner experimental window, minimizing confounding results from the inhibition of other MMPs like MMP-1 (collagenase) or MMP-3 (stromelysin). For in vivo studies, particularly in neurology, this selectivity is compounded by SB-3CT's proven ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain, a critical feature not assured with many generic inhibitors.

High Selectivity for Gelatinases Over Other MMPs

SB-3CT demonstrates potent inhibition of MMP-2 and MMP-9 with Ki values in the nanomolar range, while showing minimal activity against other key MMPs. Its inhibition constant (Ki) for MMP-1 (collagenase-1) is 206 µM and for MMP-3 (stromelysin-1) is 15 µM. In contrast, broad-spectrum inhibitors like GM6001 and Marimastat inhibit MMP-1, MMP-2, and MMP-9 with similarly high potency (Ki or IC50 values of 0.4-5 nM), making them non-selective. This high selectivity ratio makes SB-3CT a superior tool for isolating the specific roles of gelatinases without confounding activity against collagenases or stromelysins.

Evidence DimensionInhibition Constant (Ki) / Selectivity Ratio
Target Compound DataKi vs MMP-1: 206,000 nM; Ki vs MMP-3: 15,000 nM; Ki vs MMP-9: ~400-600 nM
Comparator Or BaselineGM6001 (Ki vs MMP-1: 0.4 nM; vs MMP-9: 0.2 nM). Marimastat (IC50 vs MMP-1: 5 nM; vs MMP-9: 3 nM)
Quantified DifferenceSB-3CT is >37,000-fold more selective for MMP-9 over MMP-3 and >340,000-fold more selective for MMP-9 over MMP-1 compared to GM6001.
ConditionsEnzyme inhibition assays with purified human MMPs.

This selectivity is critical for attributing observed effects directly to gelatinase inhibition, avoiding misleading data from off-target MMP inhibition common with broad-spectrum alternatives.

Unique Mechanism-Based Inhibition for Prolonged Action

Unlike reversible, competitive inhibitors such as Marimastat and GM6001, SB-3CT is a mechanism-based or 'suicide' inhibitor. The thiirane ring of SB-3CT is opened by the catalytic action of MMP-2 or MMP-9, creating a highly potent, tightly-binding thiolate that effectively inactivates the enzyme. This covalent, slow-off-rate interaction provides a prolonged duration of action in vivo that is not solely dependent on the circulating half-life of the compound. This contrasts with traditional zinc-chelating hydroxamate inhibitors, which require sustained plasma concentrations for continued efficacy.

Evidence DimensionMechanism of Action
Target Compound DataMechanism-based ('suicide') inhibition; enzyme-catalyzed self-inactivation.
Comparator Or BaselineReversible, competitive zinc chelation (e.g., Marimastat, GM6001).
Quantified DifferenceQualitative difference: Irreversible/slow-reversal vs. reversible binding.
ConditionsBiochemical and structural studies of enzyme-inhibitor interaction.

For in vivo studies, the mechanism-based action may allow for less frequent dosing while maintaining effective target inhibition, reducing animal stress and improving therapeutic window.

Demonstrated CNS Penetration and In Vivo Efficacy

A significant procurement differentiator for neurological research is SB-3CT's ability to cross the blood-brain barrier (BBB). Following intraperitoneal administration (25 mg/kg) in mice, SB-3CT is rapidly absorbed and distributed to the brain, reaching maximal levels within 10 minutes. The brain-to-plasma AUC ratio was calculated to be 0.68, indicating substantial CNS penetration. Brain concentrations of SB-3CT remained above the Ki for MMP-9 for at least 60 minutes. This pharmacokinetic profile enables its demonstrated in vivo efficacy, where it significantly reduces infarct volume in stroke models and prevents neuronal loss after traumatic brain injury (TBI).

Evidence DimensionBrain to Plasma AUC Ratio
Target Compound Data0.68
Comparator Or BaselineMany small molecules and early-generation MMP inhibitors exhibit poor BBB penetration.
Quantified DifferenceDemonstrated high CNS penetration vs. assumed poor penetration for non-optimized compounds.
ConditionsPharmacokinetic study in mice after a single 25 mg/kg i.p. dose.

For any research targeting MMPs in the central nervous system, evidence of BBB penetration is a non-negotiable prerequisite, making SB-3CT a validated and reliable choice over compounds with unknown or poor CNS bioavailability.

Isolating Gelatinase Roles in Neurological Injury Models

For in vivo models of ischemic stroke, traumatic brain injury, or subarachnoid hemorrhage where the goal is to specifically inhibit MMP-9 and MMP-2 without affecting other MMPs. The proven BBB penetration and high selectivity of SB-3CT ensure that observed neuroprotective effects, such as reduced lesion volume and preservation of neuronal integrity, can be confidently attributed to gelatinase inhibition.

In Vivo Cancer Metastasis and Angiogenesis Studies

In preclinical cancer models where the specific contribution of MMP-2 and MMP-9 to tumor cell invasion, extravasation, and angiogenesis is being investigated. The selectivity of SB-3CT avoids the confounding variable of inhibiting MMP-1, which can have complex roles in the tumor microenvironment. Its use has been shown to potently inhibit liver metastasis in a mouse lymphoma model.

Pharmacodynamic Studies Requiring Sustained Target Inhibition

For experimental designs where prolonged inhibition of gelatinase activity is required and frequent re-administration of a reversible inhibitor is impractical. The mechanism-based inhibition of SB-3CT provides a sustained effect, making it suitable for longer-term studies on processes like tissue remodeling, wound healing, or chronic inflammation where gelatinases are implicated.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

306.03843665 Da

Monoisotopic Mass

306.03843665 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane

Dates

Last modified: 08-15-2023
1: Jia F, Yin YH, Gao GY, Wang Y, Cen L, Jiang JY. MMP-9 inhibitor SB-3CT attenuates behavioral impairments and hippocampal loss after traumatic brain injury in rat. J Neurotrauma. 2014 Jul 1;31(13):1225-34. doi: 10.1089/neu.2013.3230. Epub 2014 Jun 3. PubMed PMID: 24661104; PubMed Central PMCID: PMC4082357.
2: Zhou J, Tao P, Fisher JF, Shi Q, Mobashery S, Schlegel HB. QM/MM Studies of the Matrix Metalloproteinase 2 (MMP2) Inhibition Mechanism of (S)-SB-3CT and its Oxirane Analogue. J Chem Theory Comput. 2010 Nov 9;6(11):3580-3587. PubMed PMID: 21076643; PubMed Central PMCID: PMC2976054.
3: Tao P, Fisher JF, Shi Q, Mobashery S, Schlegel HB. Matrix metalloproteinase 2 (MMP2) inhibition: DFT and QM/MM studies of the deprotonation-initialized ring-opening reaction of the sulfoxide analogue of SB-3CT. J Phys Chem B. 2010 Jan 21;114(2):1030-7. doi: 10.1021/jp909327y. PubMed PMID: 20039633; PubMed Central PMCID: PMC2821710.
4: Tao P, Fisher JF, Mobashery S, Schlegel HB. DFT studies of the ring-opening mechanism of SB-3CT, a potent inhibitor of matrix metalloproteinase 2. Org Lett. 2009 Jun 18;11(12):2559-62. doi: 10.1021/ol9008393. PubMed PMID: 19445474; PubMed Central PMCID: PMC2821186.

Explore Compound Types